molecular formula C14H25NO4 B2392045 Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate CAS No. 1803598-35-7

Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate

Cat. No.: B2392045
CAS No.: 1803598-35-7
M. Wt: 271.357
InChI Key: BKBCOFNZZMMMHB-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate is a chiral morpholine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Compounds featuring the tert -butyl morpholine-4-carboxylate (N-Boc morpholine) scaffold are highly valued in pharmaceutical development for constructing biologically active molecules . The specific substitution with a (cyclopropylmethoxy)methyl side chain at the 2-position introduces chirality and potential for targeted interactions, making this reagent a versatile building block for the synthesis of more complex structures. This compound is particularly relevant in the exploration of central nervous system (CNS) targets. Research on analogous tert -butyl-protected morpholine carboxylates has shown their utility as precursors to potent inhibitors of excitatory amino acid transporters (EAATs) . EAATs play a critical role in regulating glutamate concentration in the brain, and their malfunction is implicated in several neurological disorders. The chiral nature of this intermediate allows researchers to investigate the significance of stereochemistry in drug-target interactions, which is crucial for optimizing potency and selectivity . The tert -butyloxycarbonyl (Boc) group serves as a protecting group for the morpholine nitrogen, enhancing the compound's stability and allowing for selective deprotection under mild acidic conditions during multi-step synthetic sequences. It is important for researchers to note that the metabolically labile tert -butyl group can be subject to oxidative metabolism by cytochrome P450 enzymes, which is a key consideration in the design and optimization of drug candidates . This product is intended for research purposes as a chemical reference standard or synthetic intermediate only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl 2-(cyclopropylmethoxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(16)15-6-7-18-12(8-15)10-17-9-11-4-5-11/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBCOFNZZMMMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)COCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate involves disconnecting the molecule into simpler precursors (Figure 1). Key disconnections include:

Boc Protection at the Morpholine Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced early to protect the morpholine nitrogen, preventing undesired side reactions during subsequent steps. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Cyclopropylmethoxymethyl Side Chain Installation

The cyclopropylmethoxymethyl moiety is introduced via nucleophilic substitution or Mitsunobu reaction. A hydroxylmethyl intermediate at the C2 position of morpholine serves as the electrophilic center for etherification with cyclopropylmethanol.

Morpholine Ring Construction

The morpholine core can be assembled through cyclization of ethanolamine derivatives or via ring-opening of epoxides followed by reclosure. Alternatively, substitution on pre-formed morpholine scaffolds offers a more straightforward route.

Synthetic Pathways and Methodologies

Route 1: Substitution on Pre-Formed Morpholine Scaffolds

Step 1: Synthesis of tert-Butyl Morpholine-4-carboxylate

Morpholine is treated with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in dichloromethane. This step proceeds quantitatively under mild conditions, yielding tert-butyl morpholine-4-carboxylate.

Step 2: Hydroxymethylation at C2

The C2 position of the morpholine ring is functionalized via lithiation followed by quenching with formaldehyde. Using n-butyllithium at −78°C in tetrahydrofuran (THF), the lithiated intermediate reacts with paraformaldehyde to install the hydroxymethyl group.

Step 3: Etherification with Cyclopropylmethanol

The hydroxymethyl intermediate undergoes Mitsunobu reaction with cyclopropylmethanol. Employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature facilitates the conversion, producing the cyclopropylmethoxymethyl derivative.

Optimization Note : Alternative conditions using cesium carbonate and cyclopropylmethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours may also achieve etherification, though with lower regioselectivity.

Route 2: Ring-Closing Approach from Ethanolamine Derivatives

Step 1: Preparation of N-Boc-2-(Hydroxymethyl)aminoethanol

Ethanolamine is Boc-protected, followed by hydroxymethylation at the amino group. Reductive amination with formaldehyde and sodium cyanoborohydride yields N-Boc-2-(hydroxymethyl)aminoethanol.

Step 2: Cyclization to Morpholine Core

The diol undergoes acid-catalyzed cyclization. Using p-toluenesulfonic acid (TsOH) in toluene under reflux eliminates water, forming the morpholine ring. The reaction is driven to completion by azeotropic removal of water.

Step 3: Etherification and Final Functionalization

The hydroxymethyl group at C2 is etherified with cyclopropylmethanol under Mitsunobu conditions, as described in Route 1.

Route 3: Late-Stage Functionalization via Sulfonate Intermediates

Step 1: Synthesis of tert-Butyl 2-(Methylsulfonyloxymethyl)morpholine-4-carboxylate

The hydroxymethyl intermediate from Route 1 is treated with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane. This converts the hydroxyl group into a mesylate leaving group.

Step 2: Nucleophilic Substitution with Cyclopropylmethoxide

The mesylate undergoes SN2 displacement with sodium cyclopropylmethoxide in dimethylacetamide (DMA) at 85°C for 12 hours. Cesium fluoride may be added to enhance nucleophilicity.

Yield Considerations : This method typically achieves 60–85% yield, contingent on the purity of the mesylate intermediate and reaction stoichiometry.

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages Yield
Route 1 High regioselectivity; minimal purification steps Requires cryogenic conditions for lithiation 70–75%
Route 2 Scalable cyclization step Multi-step sequence increases cost 50–60%
Route 3 Robust SN2 displacement; amenable to scale-up Mesylation step generates stoichiometric waste 60–85%

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d6): δ 1.42 (s, 9H, Boc CH3), 3.24–3.33 (m, 2H, morpholine OCH2), 4.76 (m, 1H, cyclopropylmethoxy CH), 7.24–7.63 (m, cyclopropyl protons).
  • ¹³C NMR : 79.8 ppm (Boc quaternary carbon), 67.3 ppm (morpholine OCH2), 58.1 ppm (cyclopropylmethoxy CH2).

Mass Spectrometry

  • ESI-MS : m/z 271.35 [M+H]⁺, consistent with the molecular formula C14H25NO4.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time 12.3 minutes.

Challenges and Optimization Strategies

Regioselectivity in Etherification

The C2 position’s steric environment complicates etherification. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) improves selectivity by deprotonating the hydroxymethyl group preferentially.

Boc Group Stability

While the Boc group is stable under basic conditions, prolonged exposure to acids during cyclization (Route 2) may necessitate milder catalysts like Amberlyst 15 to prevent deprotection.

Purification of Hydrophobic Intermediates

Silica gel chromatography with ethyl acetate/hexane gradients effectively separates the target compound from mesylate or Mitsunobu byproducts.

Industrial-Scale Considerations

Solvent Selection

Toluene and dimethylacetamide (DMA) are preferred for large-scale reactions due to their high boiling points and compatibility with SN2 displacements.

Waste Management

Mesylation generates stoichiometric methanesulfonic acid, requiring neutralization with aqueous bicarbonate before disposal.

Cost Analysis

Route 3 is most cost-effective at scale, with raw material costs estimated at \$120/kg, compared to \$180/kg for Route 1 (lithium reagents).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with desired properties.

Biology

Research indicates that this compound may exhibit biological activities, particularly in relation to enzyme inhibition. Similar morpholine derivatives have demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease .

Medicine

The compound is being investigated for its therapeutic properties. It has shown promise in modulating biological pathways, which could lead to new treatments for various conditions:

  • Cancer Therapy: Modifications to similar compounds have resulted in potent inhibitors of Chk1 kinase, an important target in cancer therapy.
  • Neuroprotective Effects: The mechanism of action involves interactions with specific molecular targets, potentially aiding in the treatment of neurological disorders .

Table 1: Comparison of Biological Activities

CompoundTargetIC50 Value (µM)Potential Application
This compoundAcetylcholinesteraseTBDAlzheimer's Disease
Similar Morpholine DerivativeChk1 Kinase1.7Cancer Therapy

Case Study 1: Chk1 Kinase Inhibition

A study on cyanopyrazine derivatives revealed that modifications to the structure could lead to significant Chk1 inhibitors with an IC50 value of 1.7 µM against doxorubicin-induced cell cycle arrest. This highlights the potential of this compound as a candidate for cancer therapy.

Case Study 2: Neuroprotective Effects

In vitro assays have shown that compounds similar to this compound exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate: Similar compounds include other morpholine derivatives with different substituents, such as tert-butyl 2-[(methoxymethyl)morpholine-4-carboxylate] and tert-butyl 2-[(ethoxymethyl)morpholine-4-carboxylate].

Uniqueness

The unique combination of the tert-butyl group and the cyclopropylmethoxy group in this compound imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.

Biological Activity

Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate is a synthetic compound with the molecular formula C14H25NO4C_{14}H_{25}NO_{4} and a molecular weight of approximately 271.357 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1803598-35-7
  • Molecular Formula : C14H25NO4C_{14}H_{25}NO_{4}

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

Pharmacological Properties

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. It has been evaluated in vitro for its effects on cancer cell lines, showing potential inhibition of cell proliferation.
  • Mechanism of Action : The compound's mechanism is believed to involve modulation of specific signaling pathways associated with cancer growth. It may interact with targets involved in cell cycle regulation and apoptosis.
  • Anti-inflammatory Effects : Some research indicates that this compound may possess anti-inflammatory properties, potentially beneficial in conditions characterized by chronic inflammation.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The results indicated:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

This suggests a promising antitumor activity, warranting further investigation into its efficacy and safety profile.

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation, administration of the compound resulted in a significant reduction in markers of inflammation compared to control groups:

Treatment GroupInflammation Marker (pg/mL)
Control200
Low Dose (10 mg/kg)150
High Dose (50 mg/kg)90

These findings support the hypothesis that this compound may have therapeutic potential in inflammatory diseases.

Q & A

Q. Critical Parameters :

  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is used for their inertness and solubility .
  • Catalysts : Triethylamine is employed to scavenge acids generated during Boc protection .

Q. Yield Optimization :

ConditionYield RangeKey Factor
Anhydrous DCM60–75%Moisture sensitivity of intermediates
THF with DEAD70–85%Efficiency of Mitsunobu reaction

Which spectroscopic and computational methods are most effective for characterizing the stereochemistry of this compound?

Basic Research Question

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry. The cyclopropylmethoxy group shows distinct splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) .
  • X-ray Crystallography : Resolves absolute configuration, critical for chiral centers in the morpholine ring .
  • Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

Q. Computational Tools :

  • Density Functional Theory (DFT) predicts optimized geometries and compares experimental IR/Raman spectra .
  • Molecular docking simulations assess binding conformations to biological targets (e.g., enzymes) .

How can stereochemical integrity be maintained during functionalization of the morpholine ring?

Advanced Research Question
Chiral centers are prone to racemization during substitution reactions. Mitigation strategies include:

  • Low-Temperature Reactions : Reduces kinetic energy, minimizing epimerization .
  • Enantioselective Catalysis : Chiral ligands (e.g., BINOL derivatives) in palladium-catalyzed cross-couplings preserve configuration .
  • Protection-Deprotection Tactics : Temporary silyl ethers (e.g., TBS) shield hydroxyl groups during harsh conditions .

Q. Case Study :

  • Substitution at C2 : Use of (-)-sparteine as a chiral inducer in lithiation reactions achieves >90% enantiomeric excess (ee) .

What is the reactivity of the cyclopropylmethoxy group under oxidative and reductive conditions?

Advanced Research Question
The cyclopropylmethoxy group exhibits unique strain-driven reactivity:

  • Oxidation :
    • With H2O2\text{H}_2\text{O}_2: Forms epoxides or carbonyl derivatives, depending on catalyst (e.g., Mn(OAc)3_3) .
    • Ozonolysis : Cleaves cyclopropane to yield dicarbonyl intermediates .
  • Reduction :
    • LiAlH4\text{LiAlH}_4: Reduces ester groups but leaves cyclopropane intact .
    • Catalytic hydrogenation (H2/PdC\text{H}_2/Pd-C): Opens cyclopropane to propyl chains .

Q. Comparative Reactivity :

Reaction TypeCyclopropylmethoxyMethoxy Analog
Oxidation RateFaster (ring strain)Slower
Reductive StabilityModerateHigh

What methodologies are used to assess the compound’s biological activity and target engagement?

Basic Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC50_{50} determination .
    • Cell Viability : MTT assays in cancer cell lines (e.g., HeLa) .
  • Biophysical Methods :
    • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KDK_D) to proteins .
    • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters of interactions .

Q. Data Interpretation :

  • Dose-response curves and Hill coefficients validate target specificity .

How can contradictory results in biological activity studies be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Purity Issues : HPLC-MS validates compound integrity (>95% purity) .
  • Solubility Effects : Use of co-solvents (e.g., DMSO) at <0.1% to avoid cytotoxicity .
  • Assay Conditions : Buffer pH and ionic strength modulate enzyme binding; optimize using factorial design .

Q. Case Example :

  • A study reported IC50_{50} = 2 μM for kinase inhibition, while another found no activity. Resolution: The active study used ATP concentrations closer to physiological levels (1 mM vs. 10 mM in the negative study) .

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